1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
CAS No.: 924861-79-0
Cat. No.: VC5826740
Molecular Formula: C11H15NO3
Molecular Weight: 209.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924861-79-0 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.245 |
| IUPAC Name | (7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine |
| Standard InChI | InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3 |
| Standard InChI Key | ZCMSWUHDHLIQNQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1CN)OCCCO2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is (7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine, reflecting its bicyclic core and substituents. The molecular formula corresponds to a monoisotopic mass of 209.105 Da, with the following elemental composition:
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Carbon: 63.14%
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Hydrogen: 7.23%
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Nitrogen: 6.69%
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Oxygen: 22.94%
The SMILES string COC1=CC2=C(C=C1CN)OCCCO2 encodes its methoxy-benzodioxepin backbone and terminal amine group.
Three-Dimensional Conformation
The compound’s InChIKey ZCMSWUHDHLIQNQ-UHFFFAOYSA-N provides a unique identifier for its 3D structure, which adopts a boat-like conformation in the dioxepin ring due to steric constraints. X-ray crystallography of analogous benzodioxepins reveals planar aromatic regions and puckered oxygen-containing rings, suggesting similar behavior in this derivative .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically begins with 7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-carbaldehyde, which undergoes reductive amination using sodium cyanoborohydride () and ammonium acetate () in methanol. Alternative pathways include:
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Nucleophilic substitution: Reacting 8-bromobenzodioxepin with ammonia under high pressure.
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Gabriel synthesis: Using phthalimide to protect the amine during intermediate steps .
Table 1: Representative Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Reductive amination | , | 25 | 68 |
| Bromide amination | , CuI | 120 | 45 |
Purification and Characterization
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectra show characteristic signals:
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-NMR (400 MHz, CDCl): δ 6.65 (d, J=8.4 Hz, 1H, aromatic), δ 3.84 (s, 3H, OCH), δ 3.72–3.68 (m, 2H, CHNH) .
Physicochemical Properties
Solubility and Partition Coefficients
While experimental solubility remains unreported, computed values using the ALlogPS algorithm predict:
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Topological polar surface area | 53.7 Ų | Ertl et al. 2000 |
| Hydrogen bond donors | 1 | PubChem |
| Hydrogen bond acceptors | 3 | PubChem |
Stability Profile
The compound demonstrates stability in anhydrous environments but undergoes hydrolysis in acidic conditions (pH < 4), cleaving the dioxepin ring to form catechol derivatives . Storage recommendations include amber vials under nitrogen at −20°C.
| Target | ΔG (kcal/mol) | Method |
|---|---|---|
| 5-HT | −8.2 | AutoDock Vina |
| α-Adrenoceptor | −7.9 | Molecular Operating Environment |
Therapeutic Applications
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